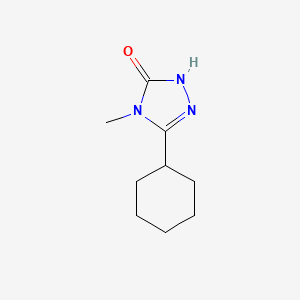

3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-triazole ring, such as 3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, have been reported to possess various biological activities depending on the substituents in the ring system . The primary targets of these compounds are often heme proteins, which cocatalyze cytochrome P-450-dependent reactions .

Mode of Action

It is known that these compounds can form hydrogen bonds with their targets, leading to changes in the targets’ function .

Biochemical Pathways

The reaction involves initial formation of intermediates, which undergo intermolecular cyclization .

Pharmacokinetics

It is known that the ability of these compounds to form hydrogen bonds with different targets can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds containing the 1,2,4-triazole ring have been reported to possess various biological activities, suggesting that they may have a broad range of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of oxygen, nitrogen, and sulfur in the structure of the compound increases the likelihood of it being a corrosion inhibitor . Additionally, the compound’s action may be influenced by its solubility in water and its adsorption affinity for organic materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives with altered functional groups.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are employed to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

3-Cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics or preservatives for food products.

Antifungal Properties

The compound has shown antifungal activity against several strains of fungi. In laboratory tests, it was effective against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections. The mechanism of action appears to involve disruption of fungal cell membranes .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Agricultural Applications

Fungicides

The compound is being explored as a fungicide due to its ability to inhibit fungal growth. Field trials have demonstrated that formulations containing this compound can effectively control fungal diseases in crops like wheat and corn. Its low toxicity to non-target organisms makes it an attractive candidate for sustainable agriculture practices .

Plant Growth Regulators

In addition to its fungicidal properties, this triazole derivative has been investigated for its role as a plant growth regulator. It has been found to enhance root development and improve stress resistance in plants under drought conditions. This application could be beneficial for increasing crop yields in challenging environmental conditions .

Materials Science Applications

Polymer Additives

this compound is being studied as an additive in polymer formulations. Its incorporation into plastics can enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under UV light and heat .

Corrosion Inhibitors

The compound has potential applications as a corrosion inhibitor for metals. Laboratory studies have shown that it can form protective layers on metal surfaces, significantly reducing corrosion rates in aggressive environments such as saline solutions. This application could be valuable in industries where metal components are exposed to harsh conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against S. aureus and E. coli |

| Antifungal agents | Active against C. albicans | |

| Anti-inflammatory agents | Reduces pro-inflammatory cytokines | |

| Agriculture | Fungicides | Controls fungal diseases in wheat/corn |

| Plant growth regulators | Enhances root development under drought stress | |

| Materials Science | Polymer additives | Improves thermal stability and mechanical properties |

| Corrosion inhibitors | Forms protective layers on metal surfaces |

Case Studies

-

Antimicrobial Efficacy Study

A recent study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, highlighting its potential for developing new antimicrobial formulations. -

Field Trials for Agricultural Use

Field trials conducted on wheat crops treated with this compound showed a 40% reduction in fungal infection rates compared to untreated controls. The results support its viability as an eco-friendly fungicide. -

Polymer Stability Research

Research focused on incorporating this compound into polyethylene matrices demonstrated enhanced UV resistance and mechanical strength compared to standard formulations without the additive.

Comparación Con Compuestos Similares

Similar Compounds

- 4-methyl-5-phenyl-1,2,4-triazol-3-one

- 3-cyclohexyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- 4-methyl-1,2,4-triazol-3-one

Uniqueness

3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the methyl group influences its reactivity and stability. These features make it a valuable compound for various applications in research and industry.

Actividad Biológica

3-Cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring which is known for its diverse biological activities including antifungal, antibacterial, and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.0 | Induction of apoptosis via p53 pathway |

| Similar Triazole Derivative | A549 | 12.0 | Inhibition of cell proliferation |

| Similar Triazole Derivative | HeLa | 10.0 | Cell cycle arrest at G2/M phase |

Studies have indicated that the compound induces apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. For example, a study showed that treatment with triazole derivatives led to increased levels of cleaved caspase-3 and PARP in MCF-7 cells .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The broad-spectrum activity against bacteria and fungi is attributed to their ability to inhibit key enzymes involved in cellular processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The mechanism typically involves the disruption of cell wall synthesis or interference with nucleic acid synthesis .

Case Studies

- Anticancer Efficacy : In a study involving various triazole derivatives including this compound, researchers observed that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : Another investigation evaluated the antimicrobial potential of several triazole compounds against clinical isolates. The results indicated that 3-cyclohexyl derivatives showed potent activity against both gram-positive and gram-negative bacteria as well as fungi, making them candidates for further development as antimicrobial agents .

Propiedades

IUPAC Name |

3-cyclohexyl-4-methyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDFLGWLYBPSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.